Cas no 15067-26-2 (Acenaphthene-d10)

Acenaphthene-d10 is a deuterated analog of acenaphthene, where ten hydrogen atoms are replaced with deuterium. This isotopically labeled compound is widely used as an internal standard in mass spectrometry and NMR spectroscopy due to its high isotopic purity (>98%) and chemical stability. Its structural similarity to acenaphthene ensures minimal interference in analytical applications, enabling precise quantification in environmental, pharmaceutical, and metabolic studies. The deuterium substitution provides a distinct mass shift, facilitating accurate detection and reducing background noise. Acenaphthene-d10 is particularly valuable for trace analysis in complex matrices, offering reliable performance in GC-MS and LC-MS workflows. Its consistent quality and compatibility with analytical techniques make it a preferred reference material in research and regulatory testing.
Acenaphthene-d10 structure
Acenaphthene-d10 structure
商品名:Acenaphthene-d10
CAS番号:15067-26-2
MF:C12H10
メガワット:154.2078
MDL:MFCD00068265
CID:196701

Acenaphthene-d10 化学的及び物理的性質

名前と識別子

    • Acenaphthylene-d8,1,2-dihydro-d2-
    • ACENAPHTHENE-D
    • ACENAPHTHENE-D10
    • DECADEUTEROACENAPHTHENE
    • ACENAPHTHENE-D10, 100MG, NEAT
    • ACENAPHTHENE, [D10]
    • Acenaphthene-d10 Solution
    • Internal Standard Mix
    • Method 525 - Internal Standard
    • Method 525.1 - Fortification Standard
    • Method 525.2 - Internal Standard Mix
    • Nonylphenol Internal Standard
    • Semi-Volatile Internal Standards
    • 1,8-·Ethylenenaphthalene-D10
    • Acenaphthene-d101000µg
    • Acenaphthylene-d8,1,2-dihydro-d2
    • d10-acenaphthene
    • decadeuterio-acenaphthene
    • Deuteroacenaphthen
    • Internal
    • Method 525.2 ISTD
    • Perdeuterioacenaphthen
    • perdeuterioacenaphthene
    • Perdeuteroacenaphthen
    • SS Fortification Solution
    • Surrogate Standard
    • Deuterated acenaphthene
    • acenaphtene d10
    • 1,8-Ethylenenaphthalene-D10
    • ACENAPHTHENE-D10, 99 ATOM % D
    • Acenaphthene-d10
    • MDL: MFCD00068265
    • インチ: InChI=1S/C12H10/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-6H,7-8H2/i1D,2D,3D,4D,5D,6D,7D2,8D2
    • InChIKey: CWRYPZZKDGJXCA-WHUVPORUSA-N
    • ほほえんだ: [2H]C1=C([2H])C2=C3C(C(C([2H])([2H])C3=C1[2H])([2H])[2H])=C(C(=C2[2H])[2H])[2H]

計算された属性

  • せいみつぶんしりょう: 164.14100
  • 同位体原子数: 10
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 12
  • 回転可能化学結合数: 0
  • 複雑さ: 155
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 何もない
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない

じっけんとくせい

  • 色と性状: とうめいえき
  • ゆうかいてん: 95-97 °C (lit.)
  • ふってん: 277-279 °C(lit.)
  • PSA: 0.00000
  • LogP: 2.93840
  • 濃度: 2000 μg/mL in methanol
  • ようかいせい: 未確定

Acenaphthene-d10 セキュリティ情報

Acenaphthene-d10 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
AstaTech
D97862-1/G
ACENAPHTHENE-D10
15067-26-2 95%
1g
$334 2023-09-19
SHENG KE LU SI SHENG WU JI SHU
sc-257046A-100 mg
Acenaphthene-d10,
15067-26-2
100MG
¥376.00 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
48093
Acenaphthene-d10
15067-26-2 2000 μg/mL in methanol, analytical standard
1ML
695.32 2021-05-12
TRC
D448334-250mg
Acenaphthene-d10
15067-26-2
250mg
$ 230.00 2023-09-07
TRC
D448334-1g
Acenaphthene-d10
15067-26-2
1g
$ 696.00 2023-09-07
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
451819-100MG
Acenaphthene-d10
15067-26-2 99 atom % D
100MG
625.78 2021-05-19
BAI LING WEI Technology Co., Ltd.
J08DRE-GA09000916AC-1ml
Acenaphthene-d10
15067-26-2
1ml
¥1008 2023-11-24
BAI LING WEI Technology Co., Ltd.
TS2261524.12-100-T-1ea
Acenaphthene-d10; 1 mL x 100 μg/mL in toluene
15067-26-2 1 mL x 100 μg/mL in toluene
1ea
¥749 2023-11-24
BAI LING WEI Technology Co., Ltd.
TS2261524.12-K-T-1ea
Acenaphthene-d10; 1 mL x 1000 μg/mL in toluene
15067-26-2 1 mL x 1000 μg/mL in toluene
1ea
¥867 2023-11-24
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
451819-5G
Acenaphthene-d10
15067-26-2 99 atom % D
5G
6277.39 2021-05-19

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